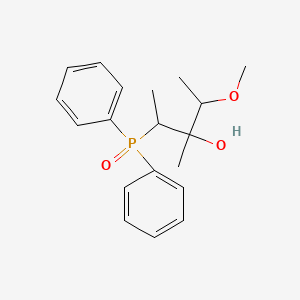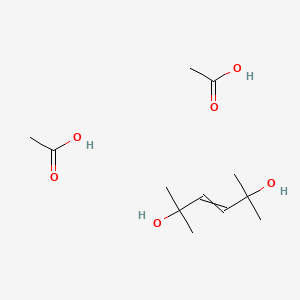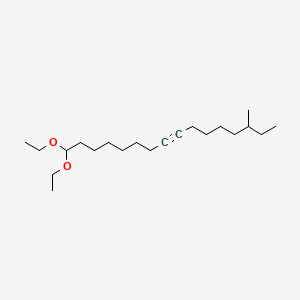
1,1-diethoxy-14-methylhexadec-8-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-14-methylhexadec-8-yne is an organic compound with the molecular formula C21H40O2. It is characterized by the presence of an alkyne group (triple bond) and two ethoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethoxy-14-methylhexadec-8-yne typically involves the reaction of 14-methylhexadec-8-yne with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-14-methylhexadec-8-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic catalysts can facilitate the substitution of ethoxy groups.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1-Diethoxy-14-methylhexadec-8-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-diethoxy-14-methylhexadec-8-yne involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The ethoxy groups can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxy-14-methylhexadec-8-yne: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-Diethoxy-14-methyl-8-hexadecene: Contains a double bond instead of a triple bond.
Uniqueness
1,1-Diethoxy-14-methylhexadec-8-yne is unique due to its combination of an alkyne group and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
71566-67-1 |
|---|---|
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,1-diethoxy-14-methylhexadec-8-yne |
InChI |
InChI=1S/C21H40O2/c1-5-20(4)18-16-14-12-10-8-9-11-13-15-17-19-21(22-6-2)23-7-3/h20-21H,5-7,9,11-19H2,1-4H3 |
InChI Key |
UOOXKQISRGHOFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC#CCCCCCCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


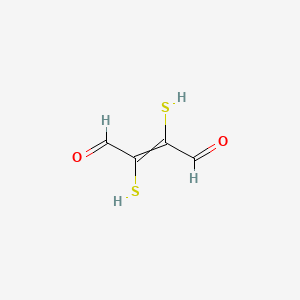

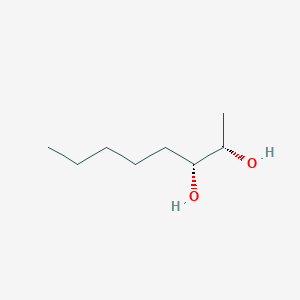

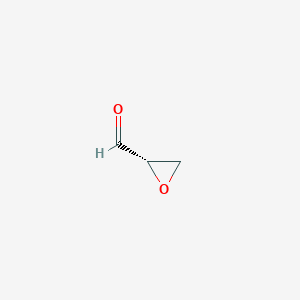


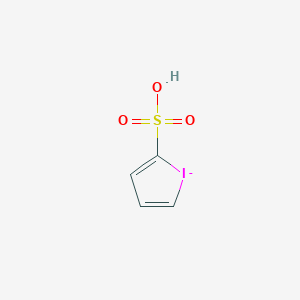
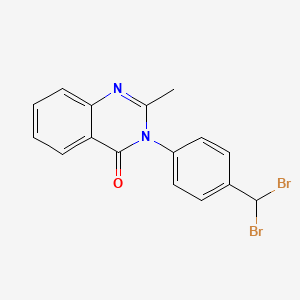
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
